(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate
Description
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate is a chiral fluorinated ester compound characterized by a phenyl ring substituted at the 3-position with fluorine and at the 4-position with a trifluoromethoxy (-OCF₃) group. The central α-carbon is bonded to an amino (-NH₂) group and a methyl ester (-COOCH₃), resulting in an (S)-configuration.
The trifluoromethoxy substituent is a strong electron-withdrawing group, influencing the compound’s electronic environment and interactions with biological targets. Its methyl ester moiety enhances membrane permeability but may also increase susceptibility to enzymatic hydrolysis compared to bulkier esters (e.g., ethyl). The compound is commercially available as a hydrochloride salt (CAS: 1958125-88-6), which improves aqueous solubility .
Properties
Molecular Formula |
C10H9F4NO3 |
|---|---|
Molecular Weight |
267.18 g/mol |
IUPAC Name |
methyl 2-amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C10H9F4NO3/c1-17-9(16)8(15)5-2-3-7(6(11)4-5)18-10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
KAZSKXDGGNIAJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The amine is esterified with methyl chloroformate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variants: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
The substitution of -OCF₃ (target compound) with -CF₃ (as in (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride) significantly alters physicochemical properties:
*The higher LogP of the target compound reflects the increased lipophilicity of -OCF₃ compared to -CF₃.
Positional Isomers: 4-(Trifluoromethoxy) vs. 2-(Trifluoromethoxy)
The position of the -OCF₃ group on the phenyl ring impacts steric and electronic properties:
*The ortho-substituted isomer (Methyl 2-amino-2-(2-(trifluoromethoxy)phenyl)acetate) may exhibit reduced metabolic stability due to steric crowding near the ester group, accelerating hydrolysis .
Ester Variants: Methyl vs. Ethyl
Ethyl esters (e.g., Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) demonstrate:
| Property | Methyl Ester (Target) | Ethyl Ester (10h) | Reference |
|---|---|---|---|
| Molecular Weight | ~267 g/mol | 564.2 g/mol | |
| Hydrolysis Susceptibility | Higher | Lower | |
| Bioavailability | Faster absorption | Prolonged half-life |
Ethyl esters generally exhibit slower hydrolysis rates due to increased steric bulk, enhancing in vivo stability .
Salt Forms: Free Base vs. Hydrochloride
The hydrochloride salt of the target compound (CAS: 1958125-88-6) offers distinct advantages:
| Property | Free Base | Hydrochloride Salt | Reference |
|---|---|---|---|
| Solubility in Water | Low | High | |
| Melting Point | Not reported | 237.63 g/mol (MW) | |
| Storage Stability | Moderate | Improved |
The salt form is preferred for formulation in aqueous systems .
Agrochemical Analogues
While structurally distinct, methyl esters in pesticides (e.g., metsulfuron-methyl) share functional group similarities:
| Compound | Use | Key Feature | Reference |
|---|---|---|---|
| Target Compound | Research chemical | Chiral amino ester | |
| Metsulfuron-methyl | Herbicide | Triazinyl-sulfonyl ester |
These analogues highlight the role of ester groups in modulating bioactivity and environmental persistence .
Biological Activity
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of trifluoromethyl and fluoro groups is known to enhance the pharmacological properties of organic molecules, making them more effective against various biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₃H₁₈F₄N₂O₃
- Molecular Weight : 268.28 g/mol
- CAS Number : 1332524-01-2
Biological Activity Overview
The biological activity of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate has been assessed through various studies focusing on its cytotoxic effects against cancer cell lines and potential mechanisms of action.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against multiple cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate that the compound exhibits significant cytotoxic activity, with IC₅₀ values ranging from 3.6 µM to 11.0 µM across different cell lines.
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | 6.4 |
| MCF-7 | 4.5 - 7.5 | 1.7 |
| HeLa | 5.5 - 11.0 | Not specified |
These findings suggest that (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate may serve as a lead compound for further development in anticancer therapies.
The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with the compound leads to:
- G0/G1 and G2/M Cell Cycle Arrest : This indicates that the compound interferes with the normal cell cycle progression, potentially leading to increased cell death.
- Apoptosis Induction : Flow cytometric analysis using Annexin V staining revealed a concentration-dependent increase in apoptotic cells in both wild-type and mutant p53 backgrounds, highlighting its effectiveness regardless of p53 status.
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl and fluoro groups into the molecular structure significantly enhances the biological activity of compounds within this class. SAR studies indicate that:
- Trifluoromethoxy Substitution : The presence of a trifluoromethoxy group at the para position increases potency against various targets compared to non-fluorinated analogs.
- Amino Group Positioning : The positioning of the amino group relative to other substituents plays a crucial role in enhancing cytotoxicity.
Case Studies
Several case studies have been documented regarding the efficacy of trifluoromethyl-containing compounds in cancer therapy:
- Study on HCT-116 Cells : A series of compounds similar to (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate were tested, showing promising results with IC₅₀ values below 6 µM for several derivatives.
- MCF-7 Cell Line Analysis : Compounds with similar structural features exhibited increased apoptotic rates when treated with concentrations above their IC₅₀ values, confirming their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
